

certificate of analysis for Methyl 3,5-dichlorobenzoate reference standard

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Compound of Interest

Compound Name: Methyl 3,5-dichlorobenzoate

Cat. No.: B165664

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Comparative Guide to Methyl 3,5-dichlorobenzoate Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a typical **Methyl 3,5-dichlorobenzoate** reference standard against a common alternative, 3,5-Dichlorobenzoic acid. This document is intended to assist in the selection of the most appropriate reference material for specific analytical needs, supported by experimental data and detailed methodologies.

Product Overview and Comparison

Methyl 3,5-dichlorobenzoate is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. As a reference standard, it is crucial for the accurate identification and quantification of this substance in drug products and intermediates. An alternative reference standard often considered is its corresponding carboxylic acid, 3,5-Dichlorobenzoic acid. The choice between the ester and the acid depends on the specific analytical method and the potential for hydrolysis of the methyl ester.

The following tables summarize the typical specifications found in a Certificate of Analysis for both a high-purity **Methyl 3,5-dichlorobenzoate** reference standard and a 3,5-Dichlorobenzoic acid reference standard.

Table 1: Certificate of Analysis - **Methyl 3,5-dichlorobenzoate** Reference Standard (Example)

Test	Method	Specification	Result
Identity			
Infrared (IR) Spectroscopy	USP <197K>	Conforms to structure	Conforms
¹ H NMR Spectroscopy	USP <761>	Conforms to structure	Conforms
Mass Spectrometry (MS)	Electrospray Ionization	Conforms to theoretical m/z	Conforms
Purity			
Purity by HPLC	USP <621>	≥ 99.5%	99.8%
Purity by GC	USP <621>	≥ 99.5%	99.9%
Volatiles			
Loss on Drying	USP <731>	≤ 0.5%	0.1%
Residue			
Residue on Ignition	USP <281>	≤ 0.1%	< 0.05%
Elemental Impurities			
Heavy Metals	USP <231>	≤ 10 ppm	< 10 ppm

Table 2: Certificate of Analysis - 3,5-Dichlorobenzoic Acid Reference Standard (Example)

Test	Method	Specification	Result
Identity			
Infrared (IR) Spectroscopy	USP <197K>	Conforms to structure	Conforms
¹ H NMR Spectroscopy	USP <761>	Conforms to structure	Conforms
Purity			
Purity by HPLC	USP <621>	≥ 99.5%	99.7%
Titration (by NaOH)	USP <541>	99.0% - 101.0%	99.8%
Volatiles			
Loss on Drying	USP <731>	≤ 0.5%	0.2%
Residue			
Residue on Ignition	USP <281>	≤ 0.1%	< 0.05%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these reference standards are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detector Wavelength: 230 nm.
- Injection Volume: 10 μL.

- Column Temperature: 30 °C.
- Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) for Purity Determination

- Instrumentation: A gas chromatograph with a flame ionization detector (FID).
- Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Injection Volume: 1 µL (split mode 50:1).
- Sample Preparation:
 - **Methyl 3,5-dichlorobenzoate**: Dissolve the standard in acetone to a concentration of 1 mg/mL.
 - 3,5-Dichlorobenzoic acid (with derivatization): To 1 mg of the standard, add 1 mL of 14% BF₃ in methanol. Heat at 60 °C for 30 minutes. After cooling, add 1 mL of water and 1 mL of hexane. Vortex and inject the hexane layer.

Visualizations

The following diagrams illustrate the logical workflow for the qualification of a chemical reference standard and the relationship between **Methyl 3,5-dichlorobenzoate** and its potential impurities.

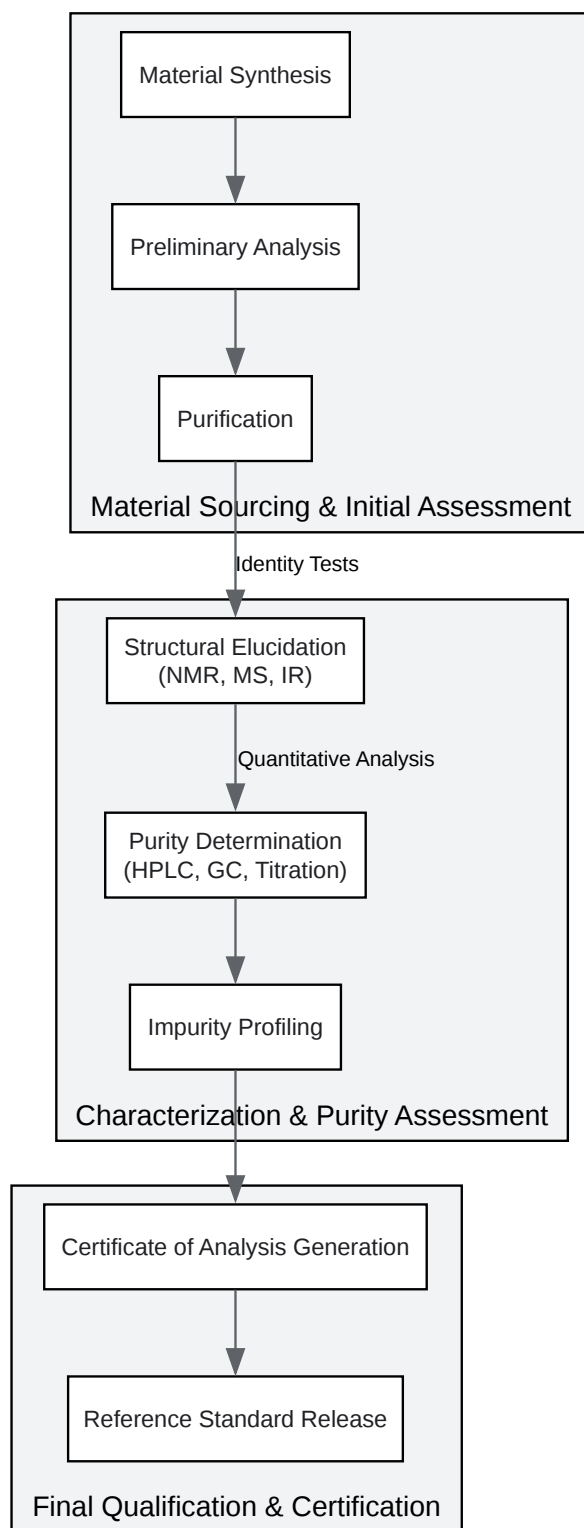


Figure 1: Reference Standard Qualification Workflow

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Caption: Figure 1: A typical workflow for the qualification of a chemical reference standard.

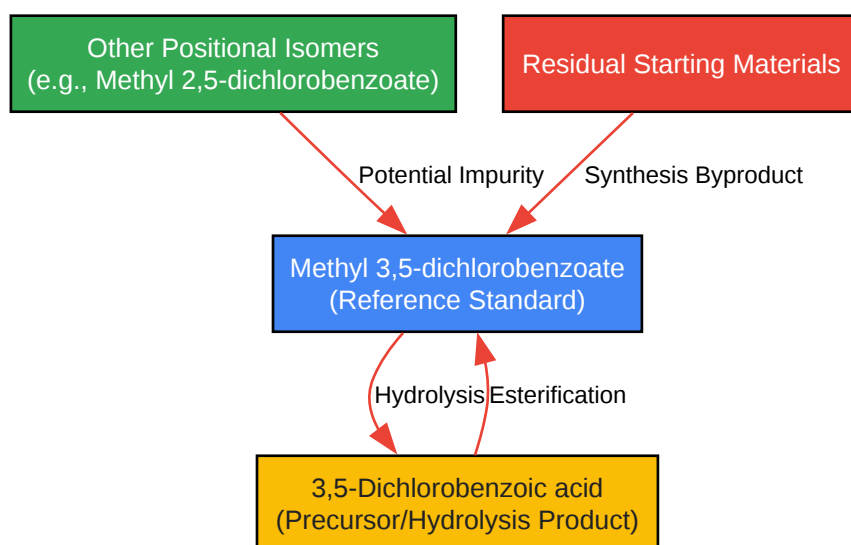


Figure 2: Relationship of Methyl 3,5-dichlorobenzoate to Related Substances

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Caption: Figure 2: Potential impurities and related substances to **Methyl 3,5-dichlorobenzoate**.

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